molecular formula C24H21F3O3 B1264012 2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid

2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid

Cat. No.: B1264012
M. Wt: 414.4 g/mol
InChI Key: YUKWJJUIYSFQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid is a biphenylyl carboxylic acid and a member of (trifluoromethyl)benzenes. It has a role as a gamma-secretase modulator.

Scientific Research Applications

New Linkers for Solid Phase Synthesis

2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid and similar compounds have been explored for their application as new linkers in solid phase synthesis. These linkers exhibit enhanced acid stability compared to standard trityl resins, which is significant for immobilizing and cleaving off carboxylic acids and amines after modifications. Such linkers release products with high yield and purity upon trifluoroacetic acid (TFA) treatment (Bleicher, Lutz, & Wuethrich, 2000).

Microbial Synthesis and Polymer Characterization

In microbial poly(3-hydroxyalkanoates) (PHAs) production, using compounds like this compound as carbon sources in Pseudomonas putida cultures has been studied. The introduction of fluorine atoms into the PHA side chain significantly alters the physical properties of the polymer, leading to increased crystallinity and melting point, as well as water-shedding properties (Takagi, Yasuda, Maehara, & Yamane, 2004).

Synthesis of Biologically Active Compounds

The chemical synthesis and characterization of impurities in the antihypertensive drug Irbesartan have utilized similar compounds. These studies provide critical insights into the impurity profile of drug substances, crucial for effective large-scale pharmaceutical production (Satyanarayana, Anjaneyulu, Veerasomaiah, & Reddy, 2007).

X-Ray Imaging Applications

In the field of radiology, derivatives of this compound have been synthesized for potential use in X-ray imaging. These compounds, characterized by high iodine content, exhibit substantial radiopacity and are noncytotoxic to fibroblast cells, making them promising candidates for clinical imaging applications (Gopan, Susan, Jayadevan, & Joseph, 2021).

Properties

Molecular Formula

C24H21F3O3

Molecular Weight

414.4 g/mol

IUPAC Name

2-[3-phenoxy-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoic acid

InChI

InChI=1S/C24H21F3O3/c1-2-6-22(23(28)29)18-13-17(16-9-11-19(12-10-16)24(25,26)27)14-21(15-18)30-20-7-4-3-5-8-20/h3-5,7-15,22H,2,6H2,1H3,(H,28,29)

InChI Key

YUKWJJUIYSFQHR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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